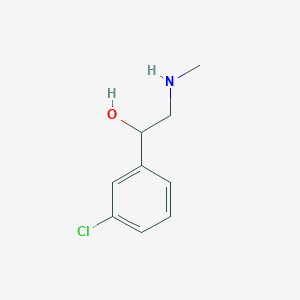

1-(3-Chlorophenyl)-2-(methylamino)ethan-1-ol

Description

Structural Classification and Chemical Context within Amino Alcohols

1-(3-Chlorophenyl)-2-(methylamino)ethan-1-ol is classified as a substituted aromatic β-amino alcohol. The term "amino alcohol" denotes the presence of both an amine and an alcohol functional group. nih.gov The "β" designation (or the numerical designation 1,2-amino alcohol) specifies that the amino and hydroxyl groups are located on adjacent carbon atoms, a common and important structural motif in organic chemistry. acs.org

The core structure is a phenylethanolamine, which consists of a phenyl ring attached to an ethanolamine (B43304) (2-aminoethan-1-ol) backbone. wikipedia.org This particular compound is modified with:

A chlorine atom at the 3rd position of the phenyl ring.

A methyl group on the nitrogen atom of the amine, making it a secondary amine.

This structural arrangement is pivotal, as the stereochemistry at the carbon bearing the hydroxyl group (C1) allows for chirality, meaning the compound can exist as different stereoisomers. The synthesis of such chiral amino alcohols is a key focus in organic chemistry, often employing methods like the enantioselective reduction of α-amino ketones or the ring-opening of epoxides with amines. nih.gov 1,2-amino alcohols are valuable in synthesis because their bifunctional nature allows them to be used as chiral auxiliaries or as precursors to a wide array of more complex molecules. nih.gov

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 1-(3-chlorophenyl)-2-(methylamino)ethanol |

| Molecular Formula | C₉H₁₂ClNO |

| Molecular Weight | 185.65 g/mol |

| CAS Number | 395682-83-4 |

| Structure | A 3-chlorophenyl ring attached to a two-carbon chain with a hydroxyl group on the first carbon and a methylamino group on the second. |

Data sourced from PubChem and other chemical databases. appchemical.comuni.lunih.gov

Research Significance and Potential Applications in Medicinal Chemistry

The primary significance of this compound in medicinal chemistry is its role as a molecular scaffold and synthetic intermediate for the development of new therapeutic agents. The phenylethanolamine framework is central to a vast number of sympathomimetic drugs that interact with adrenergic receptors. brainkart.com These natural and synthetic compounds, including catecholamines like epinephrine (B1671497) and norepinephrine (B1679862), modulate physiological functions such as heart rate, blood pressure, and bronchodilation. nih.gov

The specific substitutions on this compound make it an attractive starting point for drug discovery:

3-Chloro Substitution : The presence of a halogen on the phenyl ring can significantly alter a molecule's pharmacokinetic properties, such as its metabolic stability and ability to cross the blood-brain barrier, compared to unsubstituted analogs. brainkart.com

β-Amino Alcohol Moiety : This functional group is a key pharmacophore for binding to adrenergic receptors and other biological targets. Many β-blockers, used to manage cardiovascular disorders, are 1,2-amino alcohols. nih.gov

Research efforts utilize this and structurally related compounds as building blocks to synthesize novel molecules for evaluation as:

Adrenergic Agents : Modifying the amine substituent and the aromatic ring can tune the selectivity and activity towards α- and β-adrenergic receptor subtypes. nih.gov

Central Nervous System (CNS) Agents : The phenylethanolamine skeleton is related to that of phenethylamines, a class that includes many neurotransmitters and psychoactive compounds. The structural relative 1-(3-chlorophenyl)-2-(methylamino)propan-1-one (3-CMC) is a known synthetic cathinone (B1664624), indicating that this scaffold can be adapted to create CNS-active substances. drugsandalcohol.ie

Enzyme Inhibitors : A positional isomer, 1-(2-chlorophenyl)-2-(methylamino)ethan-1-ol, is used in the preparation of inhibitors for enzymes like vascular adhesion protein-1 and monoamine oxidases, suggesting potential applications for the 3-chloro isomer in similar research. chemicalbook.com

Therefore, while this compound may not be an active pharmaceutical ingredient itself, its value is firmly established in the exploratory phases of drug development as a precursor for generating diverse libraries of compounds for biological screening.

An in-depth analysis of the advanced chemical synthesis and preparation methodologies for the chemical compound this compound reveals sophisticated strategies aimed at achieving high purity and stereoselectivity. This article focuses exclusively on the chemical synthesis of this specific amino alcohol, detailing various asymmetric and multistep approaches.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)-2-(methylamino)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-11-6-9(12)7-3-2-4-8(10)5-7/h2-5,9,11-12H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKJHTPWMPMNGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=CC=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemistry and Its Influence on Research Parameters of 1 3 Chlorophenyl 2 Methylamino Ethan 1 Ol

Enantiomeric Forms and Diastereomeric Considerations

The molecular structure of 1-(3-Chlorophenyl)-2-(methylamino)ethan-1-ol contains a single chiral center, which is the carbon atom bonded to the hydroxyl group and the 3-chlorophenyl ring. The presence of this stereocenter means the compound can exist as two non-superimposable mirror images. These two forms are known as enantiomers. derangedphysiology.comualberta.ca

The two enantiomers are designated using the Cahn-Ingold-Prelog (CIP) priority rules as:

(R)-1-(3-Chlorophenyl)-2-(methylamino)ethan-1-ol

(S)-1-(3-Chlorophenyl)-2-(methylamino)ethan-1-ol

These enantiomers possess identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility. derangedphysiology.com However, they differ in their interaction with plane-polarized light, with one enantiomer rotating it in a dextrorotatory (+) direction and the other in a levorotatory (-) direction. Their most significant divergence, particularly in a research context, is their interaction with other chiral molecules. nih.gov

Diastereomeric Considerations While the molecule itself only has one chiral center and thus only exists as a pair of enantiomers, diastereomers can be formed in specific research contexts. tru.ca Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. msu.edu This can occur through two primary mechanisms:

Derivatization: In analytical chemistry, the enantiomers can be reacted with a single, pure enantiomer of another chiral compound (a chiral derivatizing agent). This reaction creates two new molecules that are diastereomers of each other. chromatographyonline.com For example, reacting the racemic mixture with a pure enantiomer of a chiral acid would result in two diastereomeric salts, which can then be separated using standard, achiral chromatography.

Interaction with a Chiral Environment: When the enantiomers interact with another molecule that has its own chiral centers (such as a biological receptor or a chiral stationary phase in chromatography), a transient diastereomeric complex is formed. The different energies and stabilities of these diastereomeric complexes are the basis for chiral recognition and separation. chromatographyonline.comcsfarmacie.cz

| Property | (R)-Enantiomer | (S)-Enantiomer | Racemic Mixture |

|---|---|---|---|

| Molecular Formula | C₉H₁₂ClNO | ||

| Molecular Weight | 185.65 g/mol | ||

| Chiral Centers | 1 | ||

| Stereochemical Relationship | Enantiomers | 50:50 mixture of (R) and (S) | |

| Optical Rotation | Opposite to (S)-enantiomer | Opposite to (R)-enantiomer | Zero |

| Physical Properties (in achiral media) | Identical | May differ (e.g., melting point) |

Impact of Stereoisomerism on Molecular Recognition and Interactions

The three-dimensional structure of a molecule is paramount in its interaction with biological systems, such as enzymes and receptors, which are themselves chiral. csfarmacie.cz The differential interaction of enantiomers with these biological targets is a well-established principle in pharmacology and biochemistry. One enantiomer may exhibit high affinity and potent activity at a specific receptor, while the other may be significantly less active or even interact with a completely different target. derangedphysiology.com

This stereoselectivity arises because the binding site of a biological receptor is a specific 3D environment. For a molecule to bind effectively, it must have a complementary shape and arrangement of functional groups. An enantiomer that fits perfectly into this site, forming multiple favorable interactions (e.g., hydrogen bonds, ionic bonds, hydrophobic interactions), will have a high binding affinity. Its mirror image, however, may not be able to align its functional groups correctly to establish these same interactions, resulting in a much weaker binding or no binding at all. ethernet.edu.et

While specific receptor binding data for the individual enantiomers of this compound are not extensively detailed in publicly available literature, the principle of stereoselective binding is fundamental. For compounds with similar structures, such as phenylethanolamines, it is common for one stereoisomer to be responsible for the primary biological activity. For example, many beta-adrenergic receptor agonists and antagonists are chiral, and their activity resides predominantly in one enantiomer.

The study of individual enantiomers is crucial for several research purposes:

Target Identification: To accurately identify the biological target and mechanism of action of a compound.

Structure-Activity Relationship (SAR) Studies: To understand how specific structural features and their spatial orientation contribute to biological activity.

Selectivity Profiling: To determine if the enantiomers have different affinities for various receptor subtypes, which can inform the development of more selective research tools.

Analytical Methods for Enantiomeric Purity Determination in Research (e.g., SFC)

Determining the enantiomeric purity (or enantiomeric excess) of a sample is a critical task in chemical research. Several analytical techniques are employed for this purpose, with chiral chromatography being the most powerful and widely used method. csfarmacie.cz Supercritical Fluid Chromatography (SFC) has emerged as a particularly effective technique for this purpose. afmps.be

Supercritical Fluid Chromatography (SFC) SFC is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase. tandfonline.com For chiral separations, SFC offers several advantages over traditional High-Performance Liquid Chromatography (HPLC), including faster analysis times, higher efficiency, and reduced use of toxic organic solvents. afmps.be

The separation of enantiomers in SFC is achieved using a Chiral Stationary Phase (CSP). nih.gov These are columns packed with a solid support (like silica) to which a chiral selector molecule is bonded. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are among the most versatile and widely used for separating a broad range of chiral compounds, including amino alcohols. chromatographyonline.comnih.gov

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. chromatographyonline.com The differing stability of these complexes causes one enantiomer to be retained longer in the column than the other, leading to their separation. chromatographyonline.com

Key parameters in developing a chiral SFC method include:

Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. Screening multiple columns with different chiral selectors (e.g., cellulose-based, amylose-based, cyclodextrin-based) is a common strategy. nih.govresearchgate.net

Organic Modifier: While CO₂ is the primary mobile phase, a small amount of an organic modifier, typically an alcohol like methanol, ethanol, or isopropanol, is added to increase solvent strength and improve peak shape. afmps.be The type and concentration of the modifier can significantly impact selectivity and resolution. afmps.be

Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid, isopropylamine) are often included in the modifier to improve the chromatography of acidic or basic analytes by minimizing undesirable interactions with the stationary phase. afmps.be

Temperature and Backpressure: These parameters influence the properties of the supercritical fluid and can be optimized to improve separation efficiency and analysis time. nih.gov

| Technique | Principle | Common Stationary Phases (for Amino Alcohols) | Mobile Phase | Advantages | Considerations |

|---|---|---|---|---|---|

| SFC | Direct separation on a Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak series), Cyclodextrin derivatives | Supercritical CO₂ with alcohol modifiers (MeOH, EtOH) | Fast, high efficiency, reduced organic solvent use, "green" chemistry. afmps.be | Requires specialized instrumentation; method development can be complex. nih.gov |

| HPLC (Chiral) | Direct separation on a CSP | Polysaccharide-based, Macrocyclic glycopeptides (e.g., Vancomycin), Pirkle-type | Normal Phase (Hexane/Alcohol) or Reversed Phase (Aqueous/Organic) | Widely applicable, robust, numerous CSPs available. csfarmacie.cznih.gov | Longer run times than SFC, higher consumption of organic solvents. |

| HPLC (Indirect) | Derivatization with a chiral agent to form diastereomers, followed by separation on an achiral column | Standard achiral phases (e.g., C18) | Standard HPLC mobile phases | Does not require a chiral column. | Derivatization must be complete without racemization; reagent must be pure. chromatographyonline.comnih.gov |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations of 1 3 Chlorophenyl 2 Methylamino Ethan 1 Ol

Influence of the Aromatic Ring Substitution (meta-Chloro) on Biological Activity

The substitution of a chlorine atom on the aromatic ring is a common strategy in drug design to modulate a molecule's physicochemical properties and, consequently, its biological activity. eurochlor.orgresearchgate.net In 1-(3-Chlorophenyl)-2-(methylamino)ethan-1-ol, the chlorine atom is positioned at the meta- (or 3-) position of the phenyl ring. This specific placement has significant implications for the compound's electronic character, lipophilicity, and steric profile.

Furthermore, the addition of a halogen atom like chlorine significantly increases the lipophilicity (fat-solubility) of the molecule. researchgate.net This enhanced lipophilicity can facilitate the passage of the compound across biological membranes, such as the blood-brain barrier, potentially leading to a higher concentration at the site of action. researchgate.net The position of the chlorine substituent is crucial; for instance, in some series of compounds, a meta-chloro substitution has been shown to cause a notable increase in inhibitory activity compared to unsubstituted or differently substituted analogs. eurochlor.org

| Property | Influence of Meta-Chloro Group | Potential Biological Consequence |

|---|---|---|

| Lipophilicity | Increases the overall lipophilicity of the molecule. researchgate.net | Enhanced ability to cross cell membranes and potentially the blood-brain barrier. researchgate.net |

| Electronic Effect | Acts as an electron-withdrawing group, primarily through the inductive effect. researchgate.netmdpi.com | Modulates the electron density of the aromatic ring, potentially altering π-π stacking or other electronic interactions with the receptor. |

| Metabolic Stability | Can block a potential site of metabolic oxidation on the aromatic ring. | May increase the metabolic half-life of the compound. |

| Steric Profile | Introduces bulk at the meta-position. | Can either promote a more favorable binding conformation or cause steric hindrance, depending on the topology of the binding site. |

Role of the Methylamino Group in Ligand-Target Binding

The amino group is a defining feature of phenylethanolamines, and its specific nature—primary, secondary, or tertiary—profoundly affects biological activity. In this compound, the secondary amine (a methylamino group) is a critical pharmacophoric element.

At physiological pH, this amino group is protonated, carrying a positive charge. This allows it to form a strong ionic bond with a negatively charged amino acid residue, such as aspartate or glutamate, within the target's binding site. This ionic interaction is often a primary anchoring point for the ligand, contributing significantly to its binding affinity.

The presence of a single methyl group (N-methylation) versus a simple amino group or a larger alkyl group is also a key determinant of potency and selectivity. Early SAR studies on related compounds like cathinone (B1664624) showed that N-monomethylation enhances potency in behavioral assays. nih.govresearchgate.net Increasing the bulk of the N-alkyl group beyond a methyl or ethyl group often leads to a reduction in potency, suggesting that the binding pocket has specific steric constraints. nih.gov The hydrogen atom on the secondary amine can also act as a hydrogen bond donor, providing an additional point of interaction to stabilize the ligand-receptor complex.

Significance of the Hydroxyl Moiety in Receptor Interactions

The hydroxyl (-OH) group at the benzylic position (the carbon adjacent to the phenyl ring) is another crucial feature for receptor interaction. This alcohol moiety is highly polar and can participate in specific, directional hydrogen bonds with polar amino acid residues in the receptor, such as serine, threonine, or tyrosine. acs.orgnih.gov The contribution of such hydrogen bond networks to binding affinity can be substantial. researchgate.net

The ability to form these hydrogen bonds is often critical for the compound's efficacy. Molecular dynamics simulations of similar ligands have shown that specific residues, like threonine, can be critical for binding alcohols, acting as a primary hydrogen bonding interaction point. nih.gov The high directionality of these interactions means that a precise spatial fit between the ligand's hydroxyl group and the receptor's hydrogen bond donor/acceptor is necessary for optimal affinity. researchgate.net

Furthermore, the carbon atom to which the hydroxyl group is attached is a chiral center. This means the compound can exist as two different enantiomers (R and S). It is common for biological targets to exhibit stereoselectivity, with one enantiomer having significantly higher affinity or a different pharmacological profile than the other. This stereoselectivity is often dictated by the specific orientation of the hydroxyl group and its ability to engage in the aforementioned hydrogen bonding. For instance, in cathinone, the S(-) isomer is generally more potent than the R(+) enantiomer. nih.gov

Comparative Analysis with Structurally Related Amino Alcohol Compounds

The biological activity of this compound can be better understood by comparing it to structurally similar amino alcohols. Minor modifications to the core structure can lead to significant changes in pharmacological properties, highlighting key SAR principles.

For example, (S)-2-amino-1-(3-chlorophenyl)ethanol is a primary amine analog, lacking the N-methyl group. nih.gov Based on the general principle that N-methylation can increase potency, this compound might be expected to have a different activity profile. nih.gov Similarly, replacing the methyl group with a larger alkyl group, such as in 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol , would likely decrease potency due to steric hindrance in the binding pocket. nih.govappchemical.com

The parent compound without the chlorine atom, 2-(methylamino)-1-phenylethanol , would likely have lower lipophilicity and different electronic properties, which could translate to lower potency or altered target selectivity. The absence of the β-hydroxyl group, as in N-Methyl-3-chlorophenethylamine , removes a critical hydrogen bonding point, which would be expected to drastically reduce affinity for targets where this interaction is key. appchemical.com

| Compound Name | Key Structural Difference | Predicted Impact on Activity (Based on SAR) |

|---|---|---|

| This compound | Reference Compound | N/A |

| 2-Amino-1-(3-chlorophenyl)ethanol | Primary amine (lacks N-methyl group). nih.gov | Potentially altered potency and selectivity profile. nih.gov |

| 1-Phenyl-2-(methylamino)ethanol | Lacks the 3-chloro substitution. | Reduced lipophilicity and different electronic profile, likely affecting potency and membrane permeability. researchgate.net |

| N-Methyl-3-chlorophenethylamine | Lacks the β-hydroxyl group. appchemical.com | Significant loss of affinity if the hydroxyl group is critical for hydrogen bonding with the target. acs.orgresearchgate.net |

| 1-(3-Chlorophenyl)-2-(methylamino)propan-1-one (3-CMC) | Oxidized β-hydroxyl group (ketone), α-methyl group. | Different mechanism of action (e.g., reuptake inhibitor vs. releaser), altered potency. nih.govnih.gov |

SAR Studies on Analogues and Derivatives, including Cathinone Analogs

The SAR of phenylethanolamines is closely related to that of the synthetic cathinones, which are their β-keto analogues. researchgate.net Studies on a wide range of cathinone derivatives provide valuable insights that can be extrapolated to understand the SAR of this compound. Research on substituted cathinones has systematically explored the effects of modifying the aromatic ring, the N-alkyl group, and the α-carbon chain. nih.gov

Aromatic Ring Substitution: Halogen substitution on the phenyl ring is a common feature. For example, 4-chloromethcathinone (4-CMC) and 3-fluoromethcathinone (B604977) (3-FMC) are known synthetic cathinones. nih.govspringermedizin.de The position and nature of the halogen affect potency and selectivity towards different monoamine transporters (dopamine, serotonin (B10506), and norepinephrine (B1679862) transporters). nih.gov

N-Alkyl Group: As mentioned, N-methylation often maintains or enhances activity. Homologation (e.g., N-ethyl) can retain activity but often with reduced potency. nih.gov Pyrrolidine-containing cathinone analogs (e.g., α-PVP) represent a different class where the amine is part of a cyclic structure, which dramatically influences pharmacology, often shifting the mechanism towards reuptake inhibition. nih.gov

α-Carbon Chain Length: Increasing the length of the carbon chain at the α-position (adjacent to the amine) generally increases affinity and potency for monoamine transporters in certain classes of cathinones, such as the α-pyrrolidinophenones. nih.gov

Research on a series of α-pyrrolidinophenones, which are cathinone derivatives, demonstrates a clear SAR trend where increasing the α-carbon chain length from a methyl (α-PPP) to a pentyl group (PV-8) systematically increases the binding affinity at the human dopamine (B1211576) transporter (hDAT). nih.gov

| Compound | Key Structural Feature | hDAT (Dopamine) | hSERT (Serotonin) | hNET (Norepinephrine) |

|---|---|---|---|---|

| α-PPP | α-propyl, pyrrolidine | 1.29 | 161.4 | 1.85 |

| α-PVP (Pentedrone) | α-pentyl, pyrrolidine | 0.0222 | >100 | 0.0431 |

| 4-Fluoro-methcathinone | 4-fluoro, N-methyl | 1.08 | 2.15 | 0.287 |

| 4-Chloro-methcathinone | 4-chloro, N-methyl | 0.749 | 0.170 | 0.098 |

This data illustrates that chloro-substitution (as in 4-chloro-methcathinone) can produce high affinity at all three transporters, highlighting the significant impact of halogenation on the aromatic ring. nih.gov

Mechanistic Investigations at the Molecular and Cellular Levels

Receptor Binding Affinities and Selectivity Profiling

To understand the pharmacological action of 1-(3-Chlorophenyl)-2-(methylamino)ethan-1-ol, the initial step involves determining its binding affinity (Kᵢ) or inhibitory concentration (IC₅₀) at various G-protein coupled receptors (GPCRs) and neurotransmitter transporters. This profiling reveals the compound's primary targets and its selectivity across different receptor families.

Adrenergic Receptor Interactions (e.g., Beta-3 Adrenergic Receptor)

Given its phenylethanolamine scaffold, a key area of investigation would be its interaction with the family of adrenergic receptors (α₁, α₂, β₁, β₂, β₃). Radioligand binding assays are typically employed to measure the affinity of the compound for each receptor subtype. For instance, its potential as a selective β₃-adrenergic receptor agonist or antagonist would be of particular interest due to the role of this receptor in lipolysis and bladder control.

A hypothetical data table for such an investigation would resemble the following:

| Adrenergic Receptor Subtype | Binding Affinity (Kᵢ, nM) |

| α₁A | Data not available |

| α₁B | Data not available |

| α₁D | Data not available |

| α₂A | Data not available |

| α₂B | Data not available |

| α₂C | Data not available |

| β₁ | Data not available |

| β₂ | Data not available |

| β₃ | Data not available |

This table is for illustrative purposes only. No experimental data for this compound is currently available.

Monoaminergic System Modulations (e.g., Serotonin (B10506) and Dopamine (B1211576) Pathways)

The modulation of monoaminergic systems, which include the serotonin (5-HT) and dopamine (DA) pathways, is another critical aspect of the pharmacological profiling of a psychoactive compound. The primary targets within these systems are the respective transporters (SERT for serotonin, DAT for dopamine) and a wide array of postsynaptic and presynaptic receptors. Inhibition of these transporters can lead to an increase in the synaptic concentration of the neurotransmitters.

A comprehensive screening would provide data similar to the hypothetical table below:

| Monoaminergic Target | Binding Affinity (Kᵢ, nM) / Inhibition (IC₅₀, nM) |

| Serotonin Transporter (SERT) | Data not available |

| Dopamine Transporter (DAT) | Data not available |

| Norepinephrine (B1679862) Transporter (NET) | Data not available |

| 5-HT₁ₐ Receptor | Data not available |

| 5-HT₂ₐ Receptor | Data not available |

| D₁ Receptor | Data not available |

| D₂ Receptor | Data not available |

This table is for illustrative purposes only. No experimental data for this compound is currently available.

Exploration of Other Potential Receptor Targets

To ensure a complete understanding of its pharmacological profile and to identify any off-target effects, this compound would typically be screened against a broad panel of other receptors. This could include, but is not limited to, histaminergic, cholinergic (muscarinic and nicotinic), and opioid receptors. Such extensive screening helps to build a comprehensive selectivity profile.

Enzyme Interaction and Modulation Studies

Beyond receptor interactions, it is crucial to investigate whether this compound interacts with key enzymes involved in neurotransmitter metabolism or other physiological processes. A primary focus would be on monoamine oxidase (MAO-A and MAO-B), the enzymes responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain. Other enzymes of interest could include cytochrome P450 (CYP) isozymes, which are critical for drug metabolism.

Cellular Pathway Perturbations and Signal Transduction Mechanisms

Once binding to a receptor is established, the next step is to determine the functional consequence of this interaction. For GPCRs, this involves measuring the downstream signaling cascades, such as the modulation of second messengers like cyclic AMP (cAMP) and inositol (B14025) phosphates (IP₃). For example, activation of β-adrenergic receptors typically leads to an increase in intracellular cAMP levels via the activation of adenylyl cyclase. Functional assays in cell lines expressing the specific receptor of interest are used to quantify these effects and determine whether the compound acts as an agonist, antagonist, or inverse agonist.

In Vitro Pharmacological and Biological Activity Profiling

High-Throughput Screening Methodologies for Activity Discovery

No publicly available studies were identified that employed high-throughput screening methodologies to discover or characterize the biological activity of 1-(3-Chlorophenyl)-2-(methylamino)ethan-1-ol.

Functional Assays for Agonist, Antagonist, and Modulatory Activities (e.g., cAMP Accumulation)

There is a lack of published research detailing the use of functional assays, such as cAMP accumulation assays, to determine the agonist, antagonist, or modulatory effects of this specific compound on any biological target.

Assessment of Cellular Responses in Relevant Model Systems

No data from studies assessing the cellular responses to this compound in relevant cellular model systems could be located in the searched scientific literature.

Metabolism and Biotransformation Studies in Preclinical Models

Identification of Major Metabolic Pathways (e.g., N-Dealkylation, Hydroxylation, N-Oxidation)

There is currently no available research identifying the major metabolic pathways for 1-(3-Chlorophenyl)-2-(methylamino)ethan-1-ol in any preclinical model. Generally, compounds with similar structural features—a secondary amine and an aromatic ring—may undergo several common phase I metabolic reactions. These could theoretically include:

N-Dealkylation: The removal of the methyl group from the nitrogen atom.

Hydroxylation: The addition of a hydroxyl group to the aromatic ring.

N-Oxidation: The oxidation of the nitrogen atom.

However, without specific experimental data from in vitro or in vivo studies, these remain hypothetical pathways for this particular compound.

Role of Key Metabolic Enzymes (e.g., Cytochrome P450 Isoenzymes, Monoamine Oxidase)

The enzymatic systems responsible for the metabolism of this compound have not been identified. For many xenobiotics, the cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, plays a crucial role in phase I metabolism. nih.govmdpi.com Monoamine oxidases (MAOs) are another class of enzymes that could potentially be involved in the metabolism of compounds containing a monoamine structure. The specific isoenzymes of CYP or the involvement of MAO in the biotransformation of this compound remain unknown due to the absence of dedicated research.

Characterization of Metabolite Structures and Their Research Significance

As no metabolites of this compound have been identified in preclinical studies, there is no information available regarding their chemical structures or their potential research significance. The characterization of metabolites is fundamental to understanding the complete pharmacological and toxicological profile of a parent compound.

Data on the Metabolism of this compound

| Metabolic Aspect | Research Findings |

| Major Metabolic Pathways | No data available |

| Key Metabolic Enzymes | No data available |

| Identified Metabolites | No data available |

Advanced Analytical Methodologies for Research and Characterization of 1 3 Chlorophenyl 2 Methylamino Ethan 1 Ol

Chromatographic Separation Techniqueschiraltech.com,chromatographyonline.com

Chromatographic techniques are paramount for separating 1-(3-Chlorophenyl)-2-(methylamino)ethan-1-ol from impurities, related substances, or its enantiomer. The choice of method depends on the sample matrix, the required resolution, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)chiraltech.com,chromatographyonline.com

HPLC and its advanced counterpart, UPLC, are powerful techniques for the analysis of this compound. Given the compound's chiral nature, chiral HPLC is particularly important for separating its enantiomers. chromatographyonline.com Methods for similar structures, such as substituted phenyl ethanols, often utilize polysaccharide-based chiral stationary phases (CSPs) like those derived from cellulose (B213188) or amylose (B160209). rsc.orgmdpi.com

UPLC, by using smaller particle size columns (sub-2 µm), offers faster analysis times and greater resolution compared to traditional HPLC. researchgate.net The fundamental principles of separation remain the same, focusing on the differential partitioning of the analyte between the mobile and stationary phases.

Table 1: Typical HPLC Conditions for Chiral Separation of Phenyl Ethanol Analogs

| Parameter | Description |

|---|---|

| Column | Chiral Stationary Phase (e.g., amylose or cellulose derivatives like CHIRALPAK series) |

| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., hexane, heptane) and a polar alcohol (e.g., isopropanol, ethanol). rsc.org |

| Flow Rate | Commonly in the range of 0.5 - 1.5 mL/min. rsc.org |

| Detection | UV spectrophotometry, typically at wavelengths around 210-265 nm where the phenyl group absorbs. rsc.org |

| Temperature | Often controlled at ambient or slightly elevated temperatures (e.g., 25°C) to ensure reproducibility. rsc.orgmdpi.com |

Gas Chromatography (GC) and Capillary Electrophoresis (CE)chiraltech.com,chromatographyonline.com

Gas Chromatography (GC) is a valuable technique for analyzing volatile compounds. Due to the polar nature and relatively low volatility of this compound, derivatization may be employed to increase its thermal stability and volatility. However, direct analysis of similar amino alcohols has been achieved using specific high-temperature columns. ccsknowledge.comgoogle.com The choice of a capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., ZB-5MS), is common for separating a wide range of compounds. mostwiedzy.pl

Capillary Electrophoresis (CE) separates compounds based on their electrophoretic mobility in an electric field. This technique is well-suited for charged species like the protonated form of this compound. Method optimization involves adjusting the pH of the background electrolyte (BGE), its concentration, the applied voltage, and the use of organic modifiers or cyclodextrins to enhance separation, especially for chiral analysis. nih.govsigmaaldrich.com

Table 2: General Parameters for GC and CE Analysis

| Technique | Parameter | Typical Value / Description |

|---|---|---|

| GC | Column | Capillary column (e.g., ZB-5MS, 30 m x 0.25 mm). mostwiedzy.pl |

| Carrier Gas | Inert gas like Helium or Hydrogen. gcms.cz | |

| Injector Temp. | Typically 250-280°C. | |

| Oven Program | Temperature gradient to elute components (e.g., 100°C ramped to 280°C). mostwiedzy.pl | |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS). | |

| CE | Capillary | Fused silica (B1680970) capillary (e.g., 50-75 µm i.d.). nih.gov |

| BGE | Buffer solution (e.g., phosphate (B84403) or borate) at a specific pH. nih.gov | |

| Voltage | High voltage, typically 25-30 kV. nih.govsigmaaldrich.com |

Supercritical Fluid Chromatography (SFC) for Chiral Separationsrsc.org

SFC is a powerful technique that combines advantages of both gas and liquid chromatography, making it particularly effective for chiral separations. afmps.be It uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. researchgate.net This results in low viscosity and high diffusivity, allowing for faster separations and reduced solvent consumption compared to HPLC. researchgate.netafmps.be

For chiral resolution of compounds like this compound, SFC is often paired with polysaccharide-based chiral stationary phases. chromatographyonline.commdpi.com Small amounts of polar organic modifiers (e.g., methanol, ethanol) and additives (e.g., isopropylamine (B41738) for basic compounds) are typically added to the CO2 mobile phase to improve peak shape and selectivity. chromatographyonline.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Quantificationchiraltech.com,chemicalbook.com,chromatographyonline.com

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. When coupled with a chromatographic technique (GC-MS or LC-MS), it provides powerful separation and identification capabilities. HRMS allows for the determination of the elemental composition of the molecule and its fragments with high accuracy.

The fragmentation pattern in MS is key to structural confirmation. For this compound (molecular weight: 185.65 g/mol ), characteristic fragmentation would involve alpha-cleavage adjacent to the nitrogen and oxygen atoms. libretexts.orgmiamioh.edu Expected fragmentation pathways include the loss of water (H₂O), cleavage of the C-C bond next to the alcohol, and fragmentation of the methylaminoethyl side chain. libretexts.org The presence of chlorine would result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments (M+2 peak with approximately one-third the intensity of the M peak). miamioh.edu

Table 3: Predicted m/z Values for Adducts of this compound in HRMS

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 186.0680 |

| [M+Na]⁺ | 208.0500 |

| [M+K]⁺ | 224.0239 |

| [M+H-H₂O]⁺ | 168.0580 |

| [M-H]⁻ | 184.0535 |

Data based on predictions for similar compounds and general ionization behavior. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)chemicalbook.com

NMR spectroscopy is the most powerful technique for unambiguous structure determination. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity, while ¹³C NMR provides information about the carbon skeleton.

For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the chlorophenyl ring, the methine proton (CH-OH), the methylene (B1212753) protons (CH₂-N), the N-methyl protons (N-CH₃), and the hydroxyl (OH) and amine (NH) protons. The aromatic region would display a complex splitting pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. rsc.org The ¹³C NMR spectrum would show distinct signals for each unique carbon atom, including the four different aromatic carbons, the carbon bearing the hydroxyl group, the carbon adjacent to the nitrogen, and the N-methyl carbon. rsc.orgrsc.org

Table 4: Predicted NMR Chemical Shifts (δ) in CDCl₃ for this compound

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Aromatic CHs | ~7.2-7.4 | ~124-135 |

| Aromatic C-Cl | - | ~134-135 |

| Aromatic C-CH(OH) | - | ~145-148 |

| C H-OH | ~4.8-5.0 | ~70-75 |

| N-C H₂ | ~2.7-3.0 | ~55-60 |

| N-C H₃ | ~2.4-2.5 | ~34-36 |

Predicted values are based on data from structurally similar compounds. rsc.orgrsc.org

Other Spectroscopic Techniques for Characterization (e.g., UV-Vis, IR, Raman Spectroscopy)mdpi.com

Other spectroscopic methods provide complementary information for the characterization of the compound.

UV-Vis Spectroscopy : The UV-Vis spectrum is determined by the electronic transitions within the molecule. For this compound, the chlorophenyl group acts as the primary chromophore, leading to characteristic absorption bands in the ultraviolet region, typically around 210 nm and 260-270 nm.

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of molecular bonds. Key expected absorptions for this compound include a broad band for the O-H stretch (~3300-3400 cm⁻¹), N-H stretch (~3300 cm⁻¹), C-H stretches (aromatic ~3000-3100 cm⁻¹, aliphatic ~2800-3000 cm⁻¹), aromatic C=C stretches (~1470-1600 cm⁻¹), C-O stretch (~1050-1100 cm⁻¹), and C-Cl stretch (~700-800 cm⁻¹). rsc.org

Raman Spectroscopy : Raman spectroscopy also provides information about molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, offering complementary data to IR spectroscopy, especially for the aromatic ring and carbon backbone vibrations.

Computational and Theoretical Chemistry Approaches in Research on 1 3 Chlorophenyl 2 Methylamino Ethan 1 Ol

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(3-Chlorophenyl)-2-(methylamino)ethan-1-ol, molecular docking simulations are employed to understand its potential interactions with biological targets, such as proteins and enzymes.

These simulations can predict the binding affinity and the specific residues involved in the interaction. For instance, studies might explore the binding of this compound to various receptors to elucidate its mechanism of action. The process involves creating a three-dimensional model of both the ligand (this compound) and the protein target. The software then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, calculating a scoring function to rank the most likely binding modes.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Receptor A | -8.5 | TYR-84, PHE-290 | Hydrogen Bond, Pi-Pi Stacking |

| Receptor B | -7.2 | ASP-112, SER-115 | Hydrogen Bond, Electrostatic |

| Receptor C | -6.9 | LEU-205, VAL-209 | Hydrophobic |

Note: The data in this table is illustrative and intended to represent the type of information generated from molecular docking studies.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of this compound. Methods such as Density Functional Theory (DFT) can provide detailed information about the molecule's geometry, electron distribution, and reactivity.

These calculations can determine key electronic properties like the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more likely to be reactive. Furthermore, electrostatic potential maps can visualize the charge distribution and identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack.

Table 2: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.8 D |

Note: The data in this table is illustrative and based on typical values obtained from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecules over time, allowing researchers to study the conformational changes and binding dynamics of this compound. These simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of the particles vary with time.

For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable three-dimensional structures. When studying its interaction with a protein, MD simulations can reveal the stability of the ligand-protein complex, the flexibility of the binding site, and the specific interactions that are maintained over time. This provides a more realistic and dynamic picture of the binding event compared to the static view offered by molecular docking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.